2-Bromo-5-(t-butyl)benZoic acid
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Overview
Description
2-Bromo-5-(t-butyl)benzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a bromine atom and a tert-butyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(t-butyl)benzoic acid typically involves the bromination of 5-(t-butyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(t-butyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
2-Bromo-5-(t-butyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(t-butyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group influence the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure with a methoxy group instead of a tert-butyl group.
2-Bromo-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of a tert-butyl group.
2-Bromo-5-nitrobenzoic acid: Similar structure with a nitro group instead of a tert-butyl group.
Uniqueness
2-Bromo-5-(t-butyl)benzoic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-5-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
PLYAFALWXMOHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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